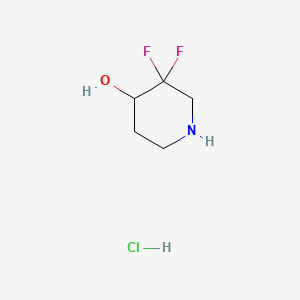

3,3-Difluoropiperidin-4-OL hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3,3-difluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCFIXWIHGQCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334416-77-1 | |

| Record name | 3,3-difluoropiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,3-Difluoropiperidin-4-OL Hydrochloride

CAS Number: 1334416-77-1

This technical guide provides a comprehensive overview of 3,3-Difluoropiperidin-4-OL hydrochloride, a valuable fluorinated building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a representative synthesis protocol, its applications in medicinal chemistry, and its role in the development of novel therapeutics.

Core Chemical Information

This compound is a piperidine derivative featuring a geminal difluoro substitution at the 3-position and a hydroxyl group at the 4-position. The presence of fluorine atoms can significantly alter the physicochemical and pharmacological properties of molecules, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1334416-77-1 | Synblock[1] |

| Molecular Formula | C₅H₁₀ClF₂NO | Synblock[1] |

| Molecular Weight | 173.59 g/mol | Synblock[1] |

| Synonyms | 3,3-Difluoro-4-hydroxypiperidine hydrochloride | Synblock[1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | General chemical knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General chemical knowledge |

Free Base Information (3,3-Difluoropiperidin-4-OL)

| Property | Value | Source |

| CAS Number | 1239596-54-3 | Synblock[2] |

| Molecular Formula | C₅H₉F₂NO | Synblock[2] |

| Molecular Weight | 137.13 g/mol | Synblock[2] |

| Synonyms | 3,3-Difluoro-4-hydroxypiperidine | Synblock[2] |

Experimental Protocols

Representative Synthesis of this compound

Step 1: Reduction of N-Boc-3,3-difluoro-4-oxopiperidine

This step involves the reduction of the ketone functionality to a hydroxyl group. Sodium borohydride is a common and mild reducing agent suitable for this transformation.

-

Materials:

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

-

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid, such as hydrochloric acid.

-

Materials:

-

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

-

4M Hydrochloric acid in 1,4-dioxane

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.

-

Add an excess of 4M HCl in 1,4-dioxane to the solution.

-

Stir the mixture at room temperature. The product will typically precipitate out of the solution as a white solid.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Collect the solid product by filtration.

-

Wash the solid with diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound.

-

Experimental Workflow: Synthesis of this compound

Caption: A two-step synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-difluoropiperidine moiety is a valuable scaffold in medicinal chemistry. The introduction of geminal fluorine atoms at the 3-position of the piperidine ring can have several beneficial effects on drug candidates:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This can be crucial for optimizing the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the position adjacent to the nitrogen less susceptible to metabolic oxidation, a common pathway for drug degradation.

-

Conformational Rigidity: The presence of the difluoro group can introduce conformational constraints on the piperidine ring, which can lead to higher binding affinity and selectivity for a biological target.

-

Improved CNS Penetration: In some cases, the strategic incorporation of fluorine can enhance a molecule's ability to cross the blood-brain barrier, which is essential for drugs targeting the central nervous system (CNS).

Derivatives of 3,3- and 4,4-difluoropiperidines have been investigated for their potential as antagonists for CNS receptors, including:

-

Dopamine D4 Receptors: These receptors are implicated in the pathophysiology of conditions like Parkinson's disease and L-DOPA-induced dyskinesias. Selective D4 receptor antagonists are being explored as potential therapeutic agents.[4]

-

Orexin Receptors: Orexin signaling is involved in regulating the sleep-wake cycle, and antagonists of these receptors are used to treat insomnia.

Logical Relationship: From Building Block to Potential Therapeutic

Caption: The role of the title compound in drug discovery.

While specific signaling pathways for compounds directly derived from this compound are not yet detailed in publicly available literature, its utility as a building block for targeting CNS receptors suggests its derivatives may modulate pathways involving G-protein coupled receptors (GPCRs) like the dopamine and orexin receptors. Further research and publication are needed to elucidate the precise mechanisms of action of drug candidates synthesized using this valuable chemical entity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1239596-54-3 | 3,3-difluoropiperidin-4-ol - Synblock [synblock.com]

- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3,3-Difluoropiperidin-4-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropiperidin-4-OL hydrochloride is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. This document provides a concise overview of the available physicochemical data for this compound and a plausible synthetic approach.

Physicochemical Properties

Quantitative data for this compound and its corresponding free base are summarized in the table below. It is important to note that while some fundamental properties are readily available from commercial suppliers, experimental data for properties such as melting point, boiling point, solubility, pKa, and logP for the hydrochloride salt are not extensively reported in publicly accessible literature.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 1334416-77-1 | [1] |

| Molecular Formula | C₅H₁₀ClF₂NO | [1] |

| Molecular Weight | 173.59 g/mol | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| logP | Not available | N/A |

| Synonyms | 3,3-Difluoro-4-hydroxypiperidine hydrochloride | [1] |

| Free Base Name | 3,3-Difluoropiperidin-4-ol | N/A |

| Free Base CAS Number | 1239596-54-3 | N/A |

| Free Base Molecular Formula | C₅H₉F₂NO | N/A |

| Free Base Molecular Weight | 137.13 g/mol | N/A |

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol outlines a potential pathway starting from a protected piperidone precursor.

Step 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-one

-

Reaction Setup: To a solution of N-Boc-piperidin-4-one in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a fluorinating agent (e.g., Selectfluor®) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-3,3-difluoropiperidin-4-one.

Step 2: Reduction to N-Boc-3,3-difluoropiperidin-4-ol

-

Reaction Setup: The N-Boc-3,3-difluoropiperidin-4-one obtained from the previous step is dissolved in a suitable protic solvent (e.g., methanol or ethanol) and cooled to 0 °C in an ice bath.

-

Reaction Conditions: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The resulting crude alcohol is purified by column chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Reaction Setup: The purified N-Boc-3,3-difluoropiperidin-4-ol is dissolved in a suitable organic solvent, such as dioxane or diethyl ether.

-

Reaction Conditions: A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a solid.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: A plausible synthetic route to this compound.

References

Spectral Data Analysis of 3,3-Difluoropiperidin-4-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3,3-Difluoropiperidin-4-ol hydrochloride (CAS No. 1334416-77-1). Due to the limited availability of public domain spectral data for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known chemical shifts, vibrational frequencies, and fragmentation patterns of piperidine and fluoro-substituted organic molecules.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |

| ~9.5 - 10.5 | Broad singlet | NH₂⁺ | ~115 - 125 (t) |

| ~4.0 - 4.2 | Multiplet | H4 | ~65 - 70 |

| ~3.2 - 3.6 | Multiplet | H2, H6 | ~45 - 50 |

| ~2.0 - 2.4 | Multiplet | H5 | ~30 - 35 |

| ~5.0 - 5.5 | Singlet | OH |

Note: Predicted spectra are in a common deuterated solvent such as D₂O or DMSO-d₆. The chemical shifts are referenced to a standard internal solvent peak. The multiplicity is denoted as (s) singlet, (t) triplet.

Table 2: Predicted IR Spectral Data

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (alcohol) |

| 2400 - 2800 | Broad | N-H stretch (ammonium salt) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1050 - 1150 | Strong | C-F stretch |

| 1000 - 1200 | Strong | C-O stretch (secondary alcohol) |

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Relative Intensity (%) | Assignment |

| 138.07 | ~80 | [M+H]⁺ (protonated molecule) |

| 120.06 | ~100 | [M+H - H₂O]⁺ |

| 100.05 | ~60 | [M+H - HF - H₂O]⁺ |

| 82.04 | ~40 | [M+H - 2HF - H₂O]⁺ |

Note: Predicted for a soft ionization technique like Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Place a small amount of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

FTIR Acquisition:

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

ESI-MS Acquisition:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).

-

Mass Range: m/z 50-500.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Synthesis of 3,3-Difluoropiperidin-4-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of 3,3-Difluoropiperidin-4-ol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the reduction of a readily available protected piperidinone precursor, followed by acidic deprotection to yield the final hydrochloride salt. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to facilitate its application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from the N-Boc protected ketone, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The initial step involves the stereoselective reduction of the ketone functionality to the corresponding alcohol. The subsequent and final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the hydrochloride salt of the desired product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

This procedure details the reduction of the ketone precursor to the alcohol intermediate.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | C₁₀H₁₅F₂NO₃ | 235.23 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | N/A | N/A | N/A |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

To a solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (4:1 v/v) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | 10.0 g |

| Sodium Borohydride | 2.4 g |

| DCM | 80 mL |

| Methanol | 20 mL |

| Yield (Typical) | 90-95% |

| Purity (Crude) | >95% (by NMR) |

Step 2: Synthesis of this compound

This procedure describes the deprotection of the N-Boc group and the subsequent formation of the hydrochloride salt.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 1893408-11-1 | C₁₀H₁₇F₂NO₃ | 237.24 |

| 4 M HCl in 1,4-Dioxane | N/A | N/A | N/A |

| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 |

Procedure:

-

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq) is dissolved in 4 M HCl in 1,4-dioxane (10 volumes).

-

The solution is stirred at room temperature for 2-4 hours.

-

The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting residue is triturated with diethyl ether, and the precipitate is collected by filtration.

-

The solid is washed with diethyl ether and dried under vacuum to yield this compound as a white to off-white solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 10.0 g |

| 4 M HCl in 1,4-Dioxane | 100 mL |

| Yield (Typical) | 95-99% |

| Purity (Final) | >98% (by HPLC) |

Experimental Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Consistent with the structure, showing characteristic shifts for the piperidine ring protons and the hydroxyl group. |

| ¹⁹F NMR | A characteristic signal for the geminal difluoro group. |

| ¹³C NMR | Peaks corresponding to the five carbon atoms of the piperidine ring, with the C-3 signal split due to fluorine coupling. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base ([M+H]⁺) at m/z = 138.07. |

| HPLC | A single major peak indicating high purity (>98%). |

| Melting Point | A defined melting point range. |

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. The described method is efficient, high-yielding, and utilizes readily available reagents, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Navigating the Synthesis and Handling of 3,3-Difluoropiperidin-4-OL Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fluorinated motifs in modern pharmaceuticals underscores the importance of a thorough understanding of the safety and handling protocols for novel fluorinated building blocks. This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 3,3-Difluoropiperidin-4-OL hydrochloride, a valuable synthetic intermediate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to safely manage this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Signal Word: Warning

Hazard Pictogram:

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

| Metric | Value | Species | Route | Source |

| LD50 | 2500 mg/kg | - | Oral | --INVALID-LINK-- |

It is crucial to handle this compound with the assumption of similar or greater toxicity and to take all necessary precautions to avoid exposure.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. The following precautionary statements and PPE recommendations should be followed at all times.

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE) Workflow:

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors. Use spark-proof tools and explosion-proof equipment where necessary.

-

Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.

Accidental Release and Firefighting Measures

Accidental Release:

In case of a spill, ensure adequate ventilation and use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Firefighting Measures:

Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam as suitable extinguishing media. Wear self-contained breathing apparatus and full protective gear.

Experimental Protocol: Safe Handling in a Synthetic Procedure

The following section outlines a representative multi-step synthesis of a 4-substituted 3,3-difluoropiperidine, highlighting the critical safety checkpoints when handling fluorinated piperidine intermediates. This protocol is adapted from established synthetic strategies for similar compounds.

Synthetic Workflow with Integrated Safety Measures:

This guide provides a foundational understanding of the safety and handling requirements for this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety guidelines. A proactive and informed approach to safety is essential when working with novel and potentially hazardous chemical entities.

In-Depth Technical Guide: Physicochemical and Pharmacological Profile of 3,3-Difluoropiperidin-4-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropiperidin-4-OL hydrochloride is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro substitution on the piperidine ring can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its determination, and a plausible signaling pathway associated with its potential biological targets.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific experimental data for this compound is not extensively available in public literature, this section outlines the expected solubility characteristics and provides a template for data presentation. As a hydrochloride salt, the compound is anticipated to exhibit higher aqueous solubility compared to its free base form.

Quantitative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various solvents at ambient temperature. This data is illustrative and should be experimentally verified.

| Solvent System (at 25°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Deionized Water | 50 - 100 | 0.288 - 0.576 | Thermodynamic (Shake-Flask) |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 45 - 90 | 0.259 - 0.518 | Thermodynamic (Shake-Flask) |

| 0.1 N HCl (pH 1) | > 100 | > 0.576 | Thermodynamic (Shake-Flask) |

| Ethanol | 10 - 25 | 0.058 - 0.144 | Thermodynamic (Shake-Flask) |

| Methanol | 20 - 40 | 0.115 - 0.230 | Thermodynamic (Shake-Flask) |

| Dichloromethane | < 1 | < 0.006 | Thermodynamic (Shake-Flask) |

| Acetonitrile | 1 - 5 | 0.006 - 0.029 | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | > 150 | > 0.864 | Kinetic |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed protocols for thermodynamic and kinetic solubility assessment applicable to this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[1][2][3][4]

Objective: To determine the equilibrium concentration of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Clarify the sample by centrifugation followed by filtration through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[5][6][7][8][9]

Quantification by HPLC-UV:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at an appropriate wavelength determined by a UV scan of the compound.

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method is useful for early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12][13][14]

Objective: To rapidly determine the concentration at which this compound precipitates when added from a DMSO stock to an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

384-well microtiter plates

-

Liquid handling robotics for serial dilutions

-

Nephelometer (plate reader capable of measuring light scattering)

Procedure:

-

Dispense the aqueous buffer into the wells of a microtiter plate.

-

Add a small volume of the concentrated DMSO stock solution of the compound to the first well and mix.

-

Perform serial dilutions across the plate to create a range of compound concentrations.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer.

-

The kinetic solubility is defined as the concentration at which a significant increase in light scattering (turbidity) is observed, indicating precipitation.

Potential Signaling Pathway

Fluorinated piperidine motifs are present in various pharmacologically active compounds. Notably, derivatives of 3,3-difluoropiperidine have been investigated as antagonists of the Dopamine D4 receptor.[15] The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[16][17][18][19]

Hypothetical Signaling Pathway Inhibition:

As a D4 receptor antagonist, this compound would block the binding of the endogenous ligand, dopamine. This would inhibit the downstream signaling cascade initiated by the D4 receptor. D2-like receptors, including D4, typically couple to Gαi/o proteins.[19][20] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[19] Consequently, the activity of protein kinase A (PKA) is reduced. D4 receptor activation can also modulate the activity of certain ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[17]

By acting as an antagonist, this compound would prevent these downstream effects, leading to a disinhibition of adenylyl cyclase and a normalization of cAMP levels and PKA activity, as well as preventing the dopamine-induced modulation of ion channel function.

Visualizations

Experimental Workflow for Thermodynamic Solubility

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. benchchem.com [benchchem.com]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 17. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

The Strategic Role of 3,3-Difluoropiperidin-4-OL Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, 3,3-Difluoropiperidin-4-OL hydrochloride (CAS: 1334416-77-1, Formula: C₅H₁₀ClF₂NO) has emerged as a particularly valuable scaffold. Its geminal difluoro substitution at the 3-position of the piperidine ring introduces unique conformational constraints and electronic properties, making it a highly sought-after intermediate in the synthesis of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of its synthesis, applications, and the biological activities of its derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Applications and Biological Significance

The 3,3-difluoropiperidine moiety, and specifically the 4-OL derivative, serves as a versatile building block in the design of potent and selective modulators of various biological targets. The strategic placement of the gem-difluoro group can significantly improve the pharmacokinetic profile of a lead compound. The piperidine ring itself is a prevalent scaffold in numerous approved drugs, and its fluorination offers a pathway to novel chemical space with improved drug-like properties.[1][2][3][4][5]

Derivatives of 3,3-difluoropiperidine have demonstrated significant potential in several therapeutic areas:

-

Dopamine D4 Receptor Antagonism: For the treatment of neuropsychiatric disorders.

-

VLA-4 Antagonism: As anti-inflammatory agents for conditions like asthma and multiple sclerosis.[6][7][8][9][10]

-

Apelin Receptor Agonism: For cardiovascular diseases.

-

Orexin Receptor Antagonism: For the management of sleep disorders and obesity.[11]

-

Antifungal and Anti-tuberculosis Agents: Demonstrating the broad applicability of this scaffold in infectious diseases.

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of a series of 3,3-difluoro- and 4,4-difluoropiperidine ethers as dopamine D4 receptor antagonists. This data highlights the structure-activity relationship (SAR) and the impact of the difluoropiperidine core on binding affinity.

| Compound ID | Piperidine Scaffold | R Group (Ether) | Ki (nM) for D4 Receptor |

| 7a | 3,3-difluoro | 4-fluorophenyl | 140 |

| 7b | 3,3-difluoro | 3,4-difluorophenyl | 320 |

| 7c | 3,3-difluoro | 4-fluoro-3-methylphenyl | 210 |

| 8a | 4,4-difluoro | 4-fluorophenyl | 140 |

| 8b | 4,4-difluoro | 3,4-difluorophenyl | 5.5 |

| 8c | 4,4-difluoro | 3-methylphenyl | 13 |

| 8d | 4,4-difluoro | 4-chlorophenyl | 53 |

| 8e | 4,4-difluoro | phenyl | 27 |

| 8f | 4,4-difluoro | 3-fluoro-4-methylphenyl | 72 |

| 9j | 4,4-difluoro | 4-cyanophenoxy | 1.7 |

| 9k | 4,4-difluoro | 3,4-difluorophenoxy | 2.7 |

| 9L | 4,4-difluoro | 4-fluoro-3-methylphenoxy | 6.5 |

Data extracted from a study on dopamine D4 receptor antagonists.[12][13]

Key Experimental Protocols

Detailed and reliable synthetic routes are crucial for the utilization of this compound in drug discovery programs. Below are representative protocols for the synthesis of key intermediates and the incorporation of the difluoropiperidine moiety.

Protocol 1: Synthesis of N-Protected 3,3-Difluoro-4-hydroxypiperidine

A common precursor for further elaboration is the N-protected form of 3,3-difluoro-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the piperidine nitrogen.

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran and water.[14]

-

Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).[14]

-

Add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture.[14]

-

Stir the reaction vigorously at room temperature for 12-16 hours.[14]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.[15]

Protocol 2: Synthesis of 4-Substituted 3,3-Difluoropiperidines

A general strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves a 1,4-addition of ethyl bromodifluoroacetate.[16]

Materials:

-

3-Substituted acrylonitrile

-

Ethyl bromodifluoroacetate

-

Copper powder

-

Borane (BH₃)

-

Appropriate solvents and reagents for workup and purification.

Procedure:

-

Perform a 1,4-addition of ethyl bromodifluoroacetate to a 3-substituted acrylonitrile in the presence of copper powder.[16]

-

Reduce the resulting cyano substituent using borane.[16]

-

Induce lactamization to form the piperidinone ring.[16]

-

Reduce the lactam to afford the 4-substituted 3,3-difluoropiperidine.[16]

Protocol 3: Conversion of 3,3-Difluoro-4-hydroxypiperidine to a Triflate Intermediate

The hydroxyl group at the 4-position can be converted to a good leaving group, such as a triflate, to enable nucleophilic substitution.

Materials:

-

(S)-N-tert-butoxycarbonyl-3,3-difluoro-4-hydroxypiperidine (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Pyridine (3.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq)

Procedure:

-

Under a nitrogen atmosphere, dissolve (S)-N-tert-butoxycarbonyl-3,3-difluoro-4-hydroxypiperidine in dichloromethane.[17]

-

Add pyridine to the solution.[17]

-

Cool the mixture to -40 °C and slowly add trifluoromethanesulfonic anhydride.[17]

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.[17]

-

Quench the reaction with water and separate the layers.[17]

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triflate product.[17]

Visualizing the Role in Drug Discovery and Signaling Pathways

To better understand the utility of this compound, the following diagrams illustrate a typical drug discovery workflow and its relevance in modulating key signaling pathways.

Drug Discovery and SAR Workflow

Caption: A typical workflow for drug discovery utilizing a core building block.

Signaling Pathways Modulated by Difluoropiperidine Derivatives

The following diagrams illustrate the signaling pathways of key receptors targeted by drugs incorporating the difluoropiperidine scaffold.

Dopamine D4 Receptor Signaling

References

- 1. nbinno.com [nbinno.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. dokumen.pub [dokumen.pub]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Quinolinyl derivatives as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 16. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN111233751B - Preparation method of 3, 3-difluoro-4-aminopiperidine compound and derivative thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,3-Difluoropiperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropiperidin-4-ol hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the introduction of geminal fluorine atoms at the 3-position can profoundly influence the molecule's physicochemical and pharmacological properties. This strategic fluorination can alter basicity, lipophilicity, metabolic stability, and conformational preferences, making it a valuable tool for lead optimization and the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its free base form, 3,3-Difluoropiperidin-4-ol, is presented below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀ClF₂NO | Synblock[1] |

| Molecular Weight | 173.59 g/mol | Synblock[1] |

| CAS Number | 1334416-77-1 | Synblock[1] |

| Appearance | Yellow powder | ChemicalBook[2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[2] |

| Property (Free Base) | Value | Source |

| Chemical Formula | C₅H₉F₂NO | Synblock[3] |

| Molecular Weight | 137.13 g/mol | Synblock[3] |

| CAS Number | 1239596-54-3 | Synblock[3] |

Synthesis of this compound

Proposed Synthetic Pathway

References

Methodological & Application

synthesis protocol for 3,3-Difluoropiperidin-4-OL hydrochloride

An Application Note on the Synthesis of 3,3-Difluoropiperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The synthetic route is a multi-step process commencing with a commercially available piperidone derivative. The key transformations involve the introduction of a gem-difluoro group at the 3-position, reduction of a ketone to a hydroxyl group, and subsequent deprotection and salt formation. This protocol is designed to provide researchers with a comprehensive guide for the preparation of this fluorinated piperidine derivative.

Introduction

Fluorinated piperidine scaffolds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms, such as altered basicity, lipophilicity, and metabolic stability. The target compound, this compound, incorporates both a gem-difluoro group and a hydroxyl functionality, making it a versatile intermediate for the synthesis of novel therapeutic agents. The following protocol details a plausible synthetic pathway based on established chemical transformations for similar structures.

Overall Synthetic Scheme

A potential synthetic route to this compound is proposed to start from N-Boc-4-piperidone. The synthesis involves four main steps: 1) Fluorination of the N-Boc-4-piperidone to introduce the gem-difluoro group at the 3-position, 2) Reduction of the ketone at the 4-position to a hydroxyl group, 3) Deprotection of the Boc group, and 4) Formation of the hydrochloride salt.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Outcomes

| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | a-Fluorination | N-Boc-4-piperidone | Selectfluor® | N-Boc-3,3-difluoro-4-piperidone | 60-70 |

| 2 | Ketone Reduction | N-Boc-3,3-difluoro-4-piperidone | Sodium borohydride (NaBH4) | N-Boc-3,3-difluoropiperidin-4-ol | 85-95 |

| 3 | Boc Deprotection | N-Boc-3,3-difluoropiperidin-4-ol | Hydrochloric acid in dioxane | 3,3-Difluoropiperidin-4-ol | 90-98 |

| 4 | Salt Formation | 3,3-Difluoropiperidin-4-ol | Hydrochloric acid | This compound | >95 |

Experimental Protocols

Step 1: Synthesis of N-Boc-3,3-difluoro-4-piperidone

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as acetonitrile, add Selectfluor® (2.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-3,3-difluoro-4-piperidone.

Step 2: Synthesis of N-Boc-3,3-difluoropiperidin-4-ol

-

Reaction Setup: Dissolve N-Boc-3,3-difluoro-4-piperidone (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reaction Conditions: Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-3,3-difluoropiperidin-4-ol, which can often be used in the next step without further purification.

Step 3 & 4: Synthesis of this compound

-

Reaction Setup: Dissolve N-Boc-3,3-difluoropiperidin-4-ol (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.

-

Reaction Conditions: Add a solution of hydrochloric acid in dioxane (4 M, 5-10 equivalents) to the solution at room temperature. Stir the mixture for 2-4 hours. The formation of a precipitate is expected.

-

Work-up and Purification: Monitor the deprotection by TLC or LC-MS. Once the reaction is complete, the precipitate is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Visualizations

Synthetic Workflow

Caption: Synthetic route for this compound.

Application Notes and Protocols for N-Protection Strategies for 3,3-Difluoropiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common N-protection strategies for 3,3-Difluoropiperidin-4-ol, a valuable building block in medicinal chemistry. The following sections detail the rationale for N-protection, present common protecting groups, and offer detailed experimental protocols for their installation and removal.

Introduction to N-Protection

The secondary amine in 3,3-Difluoropiperidin-4-ol is a nucleophilic and basic center. In multi-step syntheses, it is often necessary to temporarily block this functionality to prevent undesired side reactions. The choice of a suitable protecting group is crucial and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The most commonly employed N-protecting groups for piperidine derivatives are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Commonly Used N-Protecting Groups

The selection of a protecting group is dictated by its stability and the conditions required for its removal. An orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others, is often a key consideration in complex syntheses.[1]

-

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of non-acidic conditions.[2] It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]

-

Carboxybenzyl (Cbz or Z): The Cbz group is stable to a variety of reaction conditions, including mildly acidic and basic media.[4] Its removal is most commonly achieved by catalytic hydrogenolysis, which offers a mild and clean deprotection method.[5] Alternatively, strong acidic conditions can be employed.[5][6]

-

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, typically using a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[7] This makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data for the N-protection and deprotection of piperidine derivatives structurally similar to 3,3-Difluoropiperidin-4-ol. Please note that optimal conditions and yields may vary for the specific substrate and should be determined empirically.

Table 1: N-Protection of Hydroxypiperidine Derivatives

| Protecting Group | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Boc | Di-tert-butyl dicarbonate | NaHCO₃ | THF/H₂O (1:1) | 16 | Room Temp. | >95 | [9] |

| Cbz | Benzyl Chloroformate | Na₂CO₃ | THF/H₂O (1:1) | 5 | Room Temp. | 96 | [10] |

| Fmoc | Fmoc-Cl | Aq. NaHCO₃ | Dioxane/H₂O | 20 | 0 - Room Temp. | 80-90 (representative) | [4][11] |

Table 2: N-Deprotection of Protected Hydroxypiperidine Derivatives

| Protecting Group | Reagent | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Boc | 20-50% TFA | Dichloromethane | 1-2 h | Room Temp. | High | [3] |

| Boc | 4M HCl | Dioxane | 2-4 h | Room Temp. | High | [3] |

| Cbz | H₂, 10% Pd/C | Methanol/Ethanol | 1-16 h | Room Temp. | High | [5] |

| Cbz | AlCl₃, HFIP | Dichloromethane | 2-16 h | Room Temp. | High | [6] |

| Fmoc | 20% Piperidine | DMF | 15-20 min | Room Temp. | High | [12] |

Experimental Protocols

The following are detailed protocols for the N-protection and subsequent deprotection of 3,3-Difluoropiperidin-4-ol. These are general procedures and may require optimization for specific applications.

N-Boc Protection Protocol

This protocol describes the protection of the secondary amine of 3,3-Difluoropiperidin-4-ol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3,3-Difluoropiperidin-4-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3,3-Difluoropiperidin-4-ol (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-3,3-Difluoropiperidin-4-ol.[9]

N-Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc-3,3-Difluoropiperidin-4-ol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and obtain the free amine.[3][13]

N-Cbz Protection Protocol

This protocol outlines the protection of the secondary amine using benzyl chloroformate (Cbz-Cl).

Materials:

-

3,3-Difluoropiperidin-4-ol hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium carbonate (3.0 eq) and stir until dissolved.

-

Add benzyl chloroformate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 5 hours.[10]

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford N-Cbz-3,3-Difluoropiperidin-4-ol.[10]

N-Cbz Deprotection Protocol (Catalytic Hydrogenolysis)

This protocol describes the removal of the Cbz group via catalytic hydrogenation.

Materials:

-

N-Cbz-3,3-Difluoropiperidin-4-ol

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve N-Cbz-3,3-Difluoropiperidin-4-ol (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Concentrate the filtrate under reduced pressure to yield the deprotected 3,3-Difluoropiperidin-4-ol.[5]

N-Fmoc Protection Protocol

This protocol describes the protection of the secondary amine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

-

3,3-Difluoropiperidin-4-ol

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3,3-Difluoropiperidin-4-ol (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the mixture to 0 °C.

-

Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 20 hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Fmoc-3,3-Difluoropiperidin-4-ol.

N-Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc protecting group using piperidine.

Materials:

-

N-Fmoc-3,3-Difluoropiperidin-4-ol

-

Piperidine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve N-Fmoc-3,3-Difluoropiperidin-4-ol in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 15-20 minutes.

-

Monitor the reaction progress by TLC. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy.[7]

-

Upon completion, the reaction mixture can often be taken to the next step directly after removal of the solvent and excess piperidine under high vacuum, or purified by an appropriate workup and/or chromatography.[12]

Visualizations

Caption: N-Protection and Deprotection Strategies.

Caption: General Experimental Workflow.

Caption: Orthogonality of Protecting Groups.

References

- 1. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]

- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-N-CBZ-3-HYDROXY-PIPERIDINE | 95798-22-4 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for 3,3-Difluoropiperidin-4-OL Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropiperidin-4-OL hydrochloride is a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutics. The introduction of the gem-difluoro group at the 3-position of the piperidine ring can significantly influence the physicochemical properties of a molecule, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity. The hydroxyl group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the development of Dopamine D4 (D4) receptor antagonists for potential use in treating central nervous system (CNS) disorders. Detailed protocols for the synthesis of the core scaffold and its derivatization are also presented.

Physicochemical Properties and Advantages in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The 3,3-difluoro substitution pattern in the piperidine ring offers several advantages:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, which can influence the compound's ionization state at physiological pH, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Restriction: The gem-difluoro group can impose conformational constraints on the piperidine ring, potentially locking the molecule into a bioactive conformation and improving binding affinity to the target protein.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the position less susceptible to metabolic oxidation and thereby increasing the compound's half-life.

-

Increased Lipophilicity: Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and blood-brain barrier penetration for CNS-targeted drugs.

Application Example: Dopamine D4 Receptor Antagonists

The 3,3-difluoropiperidine scaffold has been successfully employed in the development of potent and selective Dopamine D4 (D4) receptor antagonists. The D4 receptor is a G protein-coupled receptor primarily expressed in the brain and is a target for various neurological and psychiatric disorders.

A series of 3,3-difluoropiperidine ether derivatives have been synthesized and evaluated for their D4 receptor binding affinity. The general structure of these compounds involves the derivatization of the 4-hydroxyl group of the 3,3-difluoropiperidine core.

Quantitative Data: D4 Receptor Binding Affinity

The following table summarizes the structure-activity relationship (SAR) data for a series of 3,3-difluoropiperidine ether derivatives as D4 receptor antagonists. The binding affinities are expressed as Ki values (nM), where a lower value indicates higher affinity.

| Compound ID | R Group (Substitution on Phenoxy Ring) | D4 Ki (nM)[1][2] | cLogP[1][2] |

| 7a | 4-Fluoro | 140 | >5.00 |

| 7b | 3,4-Difluoro | 320 | >5.00 |

| 7c | 4-Fluoro-3-methyl | 180 | >5.00 |

| 7d | 3-Fluoro | Significant loss of potency | - |

| 7e | 4-Methyl | Inactive | - |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-difluoro-4-hydroxypiperidine

This protocol describes a potential synthetic route to N-Boc-3,3-difluoro-4-hydroxypiperidine, a key intermediate for the synthesis of various derivatives. The synthesis involves the 1,4-addition of ethyl bromodifluoroacetate to an acrylate derivative, followed by reduction, cyclization, and subsequent reduction of the resulting lactam.

Materials:

-

Ethyl bromodifluoroacetate

-

3-Benzyloxyacrylonitrile

-

Copper powder

-

Borane-tetrahydrofuran complex (BH3·THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Di-tert-butyl dicarbonate (Boc)2O

-

Organic solvents (e.g., THF, diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

1,4-Addition: In a round-bottom flask, a mixture of 3-benzyloxyacrylonitrile and copper powder in a suitable solvent is treated with ethyl bromodifluoroacetate. The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).

-

Cyano Group Reduction: The crude product from the previous step is dissolved in THF and treated with a solution of borane-tetrahydrofuran complex at 0 °C. The reaction is then stirred at room temperature overnight.

-

Lactamization: The resulting amino ester is subjected to basic hydrolysis followed by acidic workup to induce lactamization, affording the corresponding 4-benzyloxy-3,3-difluoropiperidin-2-one.

-

Lactam Reduction: The lactam is reduced using a suitable reducing agent, such as borane-tetrahydrofuran complex, to yield 4-benzyloxy-3,3-difluoropiperidine.

-

Debenzylation and N-protection: The benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and H2) to give 3,3-difluoropiperidin-4-ol. The resulting secondary amine is then protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-3,3-difluoro-4-hydroxypiperidine.

Protocol 2: Derivatization of N-Boc-3,3-difluoro-4-hydroxypiperidine via Mesylation and Nucleophilic Substitution

This protocol details the conversion of the hydroxyl group into a good leaving group (mesylate) and subsequent displacement with a nucleophile (e.g., a phenol) to generate ether derivatives.[1][2]

Materials:

-

N-Boc-3,3-difluoro-4-hydroxypiperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Phenol derivative

-

Cesium carbonate (Cs2CO3)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Mesylation: To a solution of N-Boc-3,3-difluoro-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with water and extract with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude mesylate.

-

Nucleophilic Substitution: To a solution of the crude mesylate (1.0 eq) and the desired phenol (1.2 eq) in anhydrous DMF, add cesium carbonate (2.0 eq). Heat the reaction mixture to 75 °C and stir for 12-24 hours. After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the desired N-Boc-3,3-difluoropiperidine ether derivative.

Protocol 3: Boc Deprotection and Hydrochloride Salt Formation

This protocol describes the removal of the Boc protecting group and the formation of the hydrochloride salt of the final compound.[3]

Materials:

-

N-Boc-3,3-difluoropiperidine derivative

-

4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM

-

Diethyl ether

Procedure:

-

Boc Deprotection: Dissolve the N-Boc-3,3-difluoropiperidine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents).

-

Stirring and Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt of the deprotected amine will often precipitate from the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration and wash with diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude salt can be triturated with diethyl ether to induce solidification and then collected by filtration. The resulting solid is dried under vacuum to yield the final 3,3-difluoropiperidine derivative hydrochloride.

Visualizations

Caption: Synthetic workflow for the derivatization of the 3,3-difluoropiperidin-4-ol scaffold.

Caption: Simplified signaling pathway of the Dopamine D4 receptor and its antagonism.

References

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application of 3,3-Difluoropiperidin-4-OL HCl in Central Nervous System (CNS) Drug Development

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and experimental protocols relevant to the use of 3,3-Difluoropiperidin-4-OL HCl and its analogs in the field of Central Nervous System (CNS) drug discovery. While direct studies on 3,3-Difluoropiperidin-4-OL HCl are limited in publicly available research, its structural motif is a key component in compounds targeting significant CNS receptors. The data and protocols presented here are based on closely related difluorinated piperidine derivatives and serve as a comprehensive guide for researchers exploring the potential of this chemical scaffold.

The introduction of fluorine atoms into piperidine rings is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. The 3,3-difluoro substitution, in particular, offers a unique conformational restriction and electronic perturbation that can be exploited for designing novel CNS agents.

Potential CNS Applications